3-Bromo-2-(trideuteriomethoxy)phenol
Description
3-Bromo-2-(trideuteriomethoxy)phenol is a halogenated phenolic compound characterized by a bromine atom at the 3-position and a trideuteriomethoxy (–OCD₃) group at the 2-position of the phenol ring. The isotopic substitution of deuterium in the methoxy group may confer unique physicochemical and metabolic properties compared to its non-deuterated analogs.
Properties
IUPAC Name |
3-bromo-2-(trideuteriomethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHTZHONAUQNTD-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC=C1Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations
- Substituent Electronic Effects: The –OCD₃ group in the target compound introduces isotopic labeling without significantly altering electronic effects compared to –OCH₃.
- Steric Considerations : The –OCD₃ group has minimal steric impact, akin to –OCH₃, whereas bulkier groups like –OCH(CH₃)₂ (isopropoxy) may hinder reactivity in substitution reactions .
Research Implications and Gaps
- Isotopic Studies: The deuterated methoxy group in this compound could serve as a tracer in pharmacokinetic studies, though experimental validation is needed.
- Structure-Activity Relationships (SAR): Comparative studies with non-deuterated and fluorine-substituted analogues are essential to quantify isotopic and electronic effects on bioactivity .
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